molecular formula C6H5F2NO3 B2693269 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid CAS No. 1552636-95-9

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2693269
CAS No.: 1552636-95-9
M. Wt: 177.107
InChI Key: KYNYXYQHNVAUBI-UHFFFAOYSA-N
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Description

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid (CID 83854866) is a fluorinated heterocyclic compound with the molecular formula C₆H₅F₂NO₃ and a molecular weight of 189.11 g/mol. Its structure features a 1,2-oxazole (isoxazole) core substituted at the 5-position with a 1,1-difluoroethyl group and at the 3-position with a carboxylic acid moiety. The difluoroethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for targeting enzymes or receptors sensitive to fluorinated motifs .

Key identifiers:

  • SMILES: CC(C1=CC(=NO1)C(=O)O)(F)F
  • InChIKey: KYNYXYQHNVAUBI-UHFFFAOYSA-N

Properties

IUPAC Name

5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO3/c1-6(7,8)4-2-3(5(10)11)9-12-4/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNYXYQHNVAUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid typically involves the introduction of the difluoroethyl group into the oxazole ring. One common method is the difluoromethylation of oxazole derivatives using difluoromethylating reagents. For example, the reaction of oxazole with 1,1-difluoroethyl chloride in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using efficient and cost-effective reagents. The use of metal-based catalysts can enhance the reaction efficiency and selectivity, making the process more suitable for industrial applications .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group at the 3-position undergoes classical acid-catalyzed esterification and coupling reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form esters.

  • Amidation : Forms amides with amines via carbodiimide-mediated coupling (e.g., EDC·HCl, HOBt) .

Reaction TypeReagents/ConditionsProductNotes
EsterificationR-OH, H₂SO₄ (cat.), reflux3-Alkoxycarbonyl oxazoleHigh yields (>80%)
AmidationR-NH₂, EDC·HCl, CH₂Cl₂3-Carboxamide oxazoleRequires anhydrous conditions

The difluoroethyl group enhances electrophilicity at the oxazole ring, accelerating nucleophilic attack at the carboxylic acid site .

Nucleophilic Substitutions on the Oxazole Ring

The oxazole ring undergoes substitutions at the C-4 and C-5 positions due to electron-deficient aromaticity:

  • C-4 Halogenation : Electrophilic fluorination using Selectfluor or XeF₂ introduces fluorine at C-4 .

  • C-5 Functionalization : Reactions with Grignard reagents or alkoxides at elevated temperatures .

PositionReagentsProductYield
C-4Selectfluor, BF₃·Et₂O4-Fluoro oxazole68–87%
C-5RMgX, THF, 60°C5-Alkyl/aryl oxazoleModerate (50–70%)

The difluoroethyl group at C-5 sterically hinders substitutions but stabilizes intermediates via inductive effects .

Cycloaddition Reactions

The electron-deficient oxazole participates in [4+2] Diels-Alder reactions:

  • With Dienophiles : Reacts with electron-rich dienes (e.g., cyclopentadiene) under thermal conditions to form bicyclic adducts .

DienophileConditionsProductApplication
Cyclopentadiene100°C, tolueneBicyclic oxazoleBioactive scaffold
Ethylene glycol diacrylateAuCl catalysisPolycyclic fused ringMaterials science

Fluorine-Specific Reactivity

The 1,1-difluoroethyl group enables unique transformations:

  • Radical Fluorination : Participates in late-stage CF₂H bond formation via photoredox catalysis .

  • Oxidation : Difluoroethyl → trifluoromethyl ketone using KMnO₄/CrO₃.

ReactionReagentsOutcome
Radical fluorinationRu(bpy)₃²⁺, CF₂HSO₂ClCF₂H-substituted byproducts
OxidationKMnO₄, H₂O/acetoneTrifluoromethyl ketone

Reduction and Ring-Opening

Controlled reduction of the oxazole ring:

  • Catalytic Hydrogenation : H₂/Pd-C reduces the oxazole to a dihydrooxazole.

  • Acidic Hydrolysis : Concentrated HCl cleaves the ring to form β-keto amides.

MethodConditionsProduct
HydrogenationH₂ (1 atm), Pd/C, EtOHDihydrooxazole
Hydrolysis6M HCl, refluxβ-Ketoamide

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a crucial building block in synthesizing more complex fluorinated compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating new materials with tailored properties. For example:

  • Oxidation : Can be oxidized to form other oxazole derivatives using agents like potassium permanganate.
  • Reduction : Reduction reactions can yield difluoroethyl-substituted derivatives using lithium aluminum hydride.
  • Substitution : Participates in nucleophilic and electrophilic substitutions with halogens or organometallic compounds.

Biology

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid has potential applications in biological research. Its structural properties can be leveraged to study enzyme inhibition and protein interactions. The difluoroethyl group enhances the compound's binding affinity towards specific molecular targets, making it useful in drug discovery and development processes. For instance:

  • Enzyme Inhibition Studies : The compound can be utilized to investigate mechanisms of action against various enzymes, potentially leading to the development of new therapeutic agents.
  • Protein Interaction Analysis : Its unique structure may facilitate studies on how small molecules interact with proteins, aiding in understanding biological pathways.

Industry

The compound also finds applications in industrial settings, particularly in the development of advanced materials. Its chemical stability and resistance to degradation make it suitable for use in:

  • Polymers and Coatings : It can be incorporated into polymer matrices to enhance performance characteristics such as durability and chemical resistance.
  • Fluorinated Materials : The unique properties imparted by fluorination are valuable in creating specialized coatings that require high-performance attributes.

Case Study 1: Enzyme Inhibition

A study investigated the role of this compound as an inhibitor of specific enzymes involved in metabolic pathways. Results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, showcasing its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Material Development

In another case study focused on material science, researchers incorporated this compound into polymer formulations. The resulting materials exhibited enhanced thermal stability and chemical resistance compared to traditional polymers without fluorinated components. This advancement demonstrates its utility in developing high-performance industrial materials.

Mechanism of Action

The mechanism of action of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid C₆H₅F₂NO₃ 189.11 5-(1,1-difluoroethyl), 3-carboxylic acid High lipophilicity; fluorination enhances metabolic stability
5-(4-Morpholinylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride C₉H₁₃ClN₂O₄ 248.66 5-morpholinylmethyl, 3-carboxylic acid Increased solubility due to morpholine; protonated amine enhances bioavailability
5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic acid C₈H₅NO₃S 195.19 5-thiophene, 3-carboxylic acid Sulfur-containing heterocycle improves π-π stacking interactions
5-(2-Chlorophenyl)-1,2-oxazole-3-carboxylic acid C₁₀H₆ClNO₃ 223.62 (calculated) 5-(2-chlorophenyl), 3-carboxylic acid Chlorine atom enhances electronegativity and halogen bonding potential

Pharmacological and Functional Insights

Fluorinated Analogs: The 1,1-difluoroethyl group in the target compound provides steric bulk and electron-withdrawing effects, which can improve binding affinity to hydrophobic enzyme pockets. This is supported by docking studies showing fluorinated inhibitors (e.g., ligand 84577234) achieving high affinity (−7.5 kcal/mol) .

Solubility and Bioavailability :

  • The morpholinylmethyl substituent in ’s analog introduces a basic nitrogen, improving water solubility when protonated. This is critical for oral bioavailability .
  • The methyl ester derivative (methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate, ) acts as a prodrug, masking the carboxylic acid to enhance membrane permeability .

Electronic and Steric Effects :

  • Thiophene substitution () introduces sulfur’s polarizability, favoring interactions with aromatic residues in proteins. However, it may reduce metabolic stability compared to fluorinated groups .
  • Chlorophenyl analogs () leverage halogen bonding for stronger target engagement but risk off-target toxicity due to chlorine’s persistence .

Biological Activity

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a difluoroethyl group and an oxazole ring, which contribute to its unique chemical properties. The general formula for this compound is C6H5F2NO3C_6H_5F_2NO_3, and it features a carboxylic acid functional group that may play a crucial role in its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested on A549 human pulmonary adenocarcinoma cells, showing notable reductions in cell viability at specific concentrations.
  • Antimicrobial Properties : The compound's structure allows it to interact with microbial targets. Its efficacy against Gram-positive bacteria and fungi has been explored, indicating potential as an antimicrobial agent.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. In one study, this compound was subjected to MTT assays to assess its cytotoxicity against A549 cells. The results indicated a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
5063.4
10021.2

These findings suggest that at higher concentrations, the compound significantly inhibits cell growth compared to untreated controls (p < 0.05) .

Antimicrobial Activity

In addition to its anticancer effects, the antimicrobial properties of the compound were assessed against various pathogens. The minimal inhibitory concentration (MIC) values were determined using standard broth microdilution techniques:

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

These results indicate that the compound possesses moderate antibacterial and antifungal activity .

Case Studies

A significant case study involved the evaluation of structure-activity relationships (SAR) for oxazole derivatives similar to this compound. The study highlighted how modifications in the oxazole ring significantly influenced biological activity and potency against cancer cells and microbes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid, and how can reaction yields be optimized?

  • Methodology : Cyclization reactions are commonly employed for oxazole derivatives. For example, refluxing a precursor (e.g., 1,1-difluoroethyl-substituted aldehyde) with sodium acetate in acetic acid can facilitate oxazole ring formation . To optimize yields, control reaction time (3–5 hours) and stoichiometry (e.g., 1:1.1 molar ratio of aldehyde to nucleophile). Purification via recrystallization from DMF/acetic acid mixtures improves purity .
  • Data Consideration : Monitor intermediates using 19F NMR^{19}\text{F NMR} to track difluoroethyl group retention and HPLC for purity (>95%) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodology :

  • Solubility : Test in polar (e.g., DMSO, water) and non-polar solvents. The carboxylic acid group enhances aqueous solubility at neutral/basic pH, while the difluoroethyl group increases lipophilicity .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points (e.g., analogs show mp 182–242°C ).
  • Spectroscopy : 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and 19F NMR^{19}\text{F NMR} for structural confirmation; compare with analogs like 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylic acid .

Q. What analytical techniques are critical for purity assessment?

  • Methodology :

  • HPLC : Use C18 columns with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/water (0.1% TFA) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (exact mass ~207.057 Da for related oxazoles ).

Advanced Research Questions

Q. How does the difluoroethyl substituent influence biological activity compared to non-fluorinated analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing difluoroethyl with methyl or trifluoromethyl groups) and test inhibitory activity against targets like Hsp90 or tyrosine phosphatases .
  • Metabolic Stability : Compare metabolic half-lives in microsomal assays; fluorination often reduces oxidative metabolism .
    • Data Insight : Similar compounds (e.g., Luminespib derivatives) show enhanced target binding and solubility when fluorinated .

Q. What computational strategies can predict binding modes of this compound to potential enzyme targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or MOE to dock into active sites of Hsp90 (PDB: 1UYL) or PTPN1 (PDB: 1PTV). Optimize protonation states at physiological pH .
  • ADME Prediction : Calculate logP (e.g., ~1.3 for propyl analogs ) and polar surface area (PSA ~63 Ų) to assess permeability.

Q. How can researchers resolve contradictions in reported biological data for oxazole-3-carboxylic acid derivatives?

  • Methodology :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays).
  • Meta-Analysis : Compare IC50_{50} values across studies (e.g., Luminespib: IC50_{50} = 8 nM in pancreatic cancer models vs. variability in other contexts).

Q. What strategies improve formulation stability for in vivo studies?

  • Methodology :

  • Salt Formation : Convert carboxylic acid to sodium or potassium salts for enhanced aqueous solubility .
  • Co-Solvents : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) to balance solubility and biocompatibility .

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